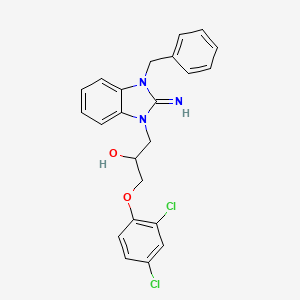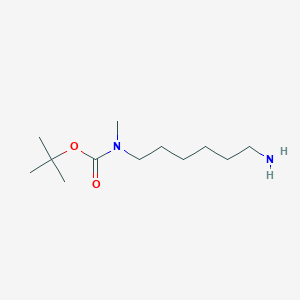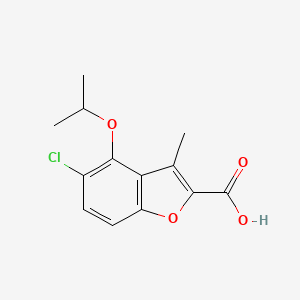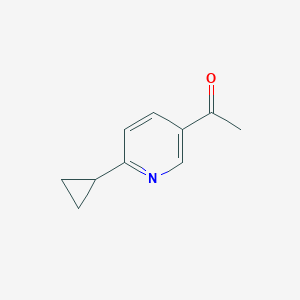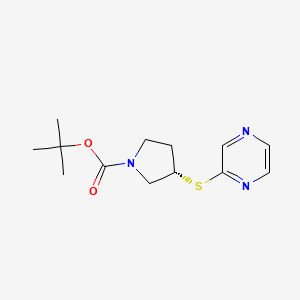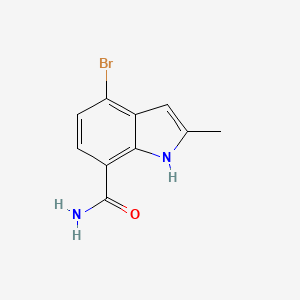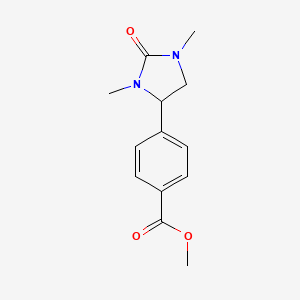![molecular formula C11H12N2O B13979135 3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13979135.png)
3-Aminospiro[cyclobutane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one is a unique spirocyclic compound characterized by its rigid structure and the presence of both an indoline and a cyclobutane ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one typically involves a multistep process. One common method includes the cyclization of an appropriate precursor, such as 3-methyleneindolin-2-one, with a cyclobutane derivative under specific conditions. The reaction often requires the presence of a catalyst and may involve steps such as cyclopropanation followed by ring expansion to form the spirocyclic structure .
Industrial Production Methods
Industrial production of 3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one may utilize similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while reduction can produce various spirocyclic amines .
Scientific Research Applications
3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share the spirocyclic structure but differ in their specific ring systems and functional groups.
Spirooxindoles: Similar in structure but with different substituents and potential biological activities.
Spirocyclic Amines: These compounds have a spirocyclic core with various amine groups attached.
Uniqueness
3-Aminospiro[cyclobutane-1,3’-indolin]-2’-one is unique due to its specific combination of an indoline and a cyclobutane ring, which imparts distinct chemical and biological properties. Its rigid structure and potential for diverse chemical modifications make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3'-aminospiro[1H-indole-3,1'-cyclobutane]-2-one |
InChI |
InChI=1S/C11H12N2O/c12-7-5-11(6-7)8-3-1-2-4-9(8)13-10(11)14/h1-4,7H,5-6,12H2,(H,13,14) |
InChI Key |
UECJXQNURKTIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12C3=CC=CC=C3NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



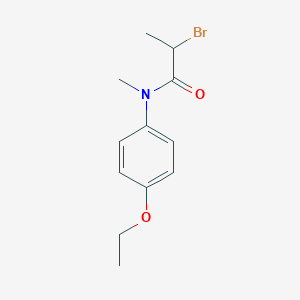
![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)

![tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane](/img/structure/B13979075.png)
